N-Isopropyloxetan-3-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-propan-2-yloxetan-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-5(2)7-6-3-8-4-6/h5-7H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XESAXGZAVQQNBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1COC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1341782-83-9 | |
| Record name | N-(propan-2-yl)oxetan-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Strategies for N Isopropyloxetan 3 Amine
Direct Synthesis Approaches
Direct synthesis approaches, wherein the oxetane (B1205548) ring and the N-isopropylamino substituent are formed in a concerted or one-pot manner, are less documented than precursor-based methods. The inherent ring strain of the oxetane system and the need for precise control over regioselectivity and stereoselectivity present significant challenges to de novo synthesis.
The direct construction of the N-isopropyloxetan-3-amine scaffold in a single synthetic transformation is not a widely established pathway. The majority of methods for creating 3-aminooxetanes rely on the modification of an existing oxetane core. The challenges in a direct approach include controlling the intramolecular cyclization of a suitably functionalized acyclic precursor against competing intermolecular reactions and polymerization.
Achieving stereocontrol in the synthesis of this compound is critical for its application in pharmaceuticals, as different enantiomers can exhibit distinct biological activities. Stereoselectivity can be introduced either by using a chiral starting material or by employing asymmetric reagents or catalysts.
Substrate-Controlled Synthesis: A prominent strategy involves starting with an enantiomerically enriched precursor. For instance, the gold-catalyzed cyclization of a chiral propargylic alcohol can produce a chiral oxetan-3-one with no apparent loss of enantiomeric purity. nih.gov Subsequent reductive amination preserves this stereocenter, leading to the enantiomerically enriched target amine.
Enzymatic Amination: Biocatalysis offers a powerful tool for asymmetric synthesis. Amine transaminases (ATAs) can be used for the stereoselective amination of prochiral ketones. rsc.org In principle, a suitable ATA could convert oxetan-3-one and an amine donor into a chiral 3-aminooxetane, which could then be N-isopropylated. Protein engineering can be employed to develop ATA variants with high selectivity for sterically demanding substrates. rsc.org
Reagent-Controlled Synthesis: The use of bulky, stereoselective reducing agents during reductive amination can also induce chirality. For example, after the formation of an intermediate from the ketone, reduction with a bulky hydride source can lead to high diastereoselectivity. mdpi.com
Table 1: Strategies for Stereoselective Synthesis
| Strategy | Description | Key Features |
|---|---|---|
| Chiral Precursor | Synthesis begins with an enantiomerically pure starting material, such as a chiral propargylic alcohol, to form a chiral oxetan-3-one intermediate. nih.gov | The stereochemistry is established early and carried through the synthesis. High enantiomeric excess (ee) can be maintained. |
| Enzymatic Amination | An amine transaminase (ATA) enzyme is used to asymmetrically convert the prochiral oxetan-3-one into a chiral amine. rsc.org | Highly selective, operates under mild conditions, and is environmentally friendly. May require enzyme screening or engineering. |
| Asymmetric Catalysis | A chiral catalyst is used in a key step, such as the reduction of the imine intermediate, to favor the formation of one stereoisomer over the other. | Can be highly efficient, but requires development of specific catalysts for the oxetane system. |
Applying green chemistry principles to the synthesis of this compound aims to reduce environmental impact by improving efficiency and minimizing waste and hazardous substance use. mdpi.comrsc.org
Catalysis: The use of catalysts is preferred over stoichiometric reagents. The gold-catalyzed synthesis of the oxetan-3-one precursor is a prime example, offering high efficiency and avoiding hazardous reagents like diazo ketones. nih.govorganic-chemistry.org Similarly, catalytic reductive amination using catalysts like Palladium on carbon (Pd/C) with H2 as the reductant is a greener alternative to metal hydrides. mdpi.com
Atom and Step Economy: Reductive amination is an atom-economical reaction where the primary byproduct is water. rsc.org The development of one-step syntheses for key intermediates like oxetan-3-one significantly improves step economy compared to older, multi-step routes, reducing solvent and energy consumption. nih.gov
Solvent Choice: The selection of environmentally benign solvents is crucial. Research has demonstrated the feasibility of conducting reductive aminations in greener solvents like methanol (B129727) or even water, minimizing the reliance on volatile organic compounds. organic-chemistry.orgresearchgate.net Some procedures can be performed under solvent-free conditions, further enhancing their green profile. mdpi.comrsc.org
| Safer Solvents | Performing reductive amination in water or methanol. organic-chemistry.org | Reduces pollution and health hazards associated with volatile organic solvents. |
Precursor-Based Synthesis
This approach is the most common and practical methodology for preparing this compound. It involves the initial synthesis of an oxetane ring bearing a functional group at the 3-position, which is subsequently converted to the desired N-isopropylamino group.
The cornerstone of this strategy is the synthesis of oxetan-3-one. This key intermediate can be efficiently prepared and then elaborated to the target amine via reductive amination.
The synthesis of oxetan-3-one has evolved from multi-step, low-yield procedures to highly efficient catalytic methods. nih.gov A state-of-the-art method involves the gold-catalyzed intermolecular oxidation and cyclization of propargyl alcohol, which can be performed as a one-step "open flask" procedure. nih.govorganic-chemistry.org
Once oxetan-3-one is obtained, it is reacted with isopropylamine (B41738) in a reductive amination protocol. This reaction proceeds via the initial formation of a hemiaminal intermediate, which then dehydrates to an iminium ion. This electrophilic species is then reduced in situ by a hydride reagent or catalytic hydrogenation to yield the final product, this compound. organic-chemistry.orgyoutube.com A variety of reducing agents can be employed for this transformation, each with specific advantages regarding reactivity, selectivity, and handling. organic-chemistry.org
Table 3: Comparison of Reducing Agents for the Reductive Amination of Oxetan-3-one
| Reducing Agent | Typical Conditions | Advantages | Disadvantages |
|---|---|---|---|
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloroethane (DCE) or Tetrahydrofuran (THF), room temperature | Mild and selective for imines over ketones; tolerant of many functional groups. organic-chemistry.org | Stoichiometric use of boron reagent. |
| Sodium Cyanoborohydride (NaBH₃CN) | Methanol (MeOH), acidic pH | Mild reductant, does not reduce ketones at neutral pH. youtube.com | Highly toxic cyanide byproduct; requires acidic conditions. |
| Palladium on Carbon (Pd/C) with Hydrogen (H₂) | Methanol (MeOH) or Ethanol (EtOH), H₂ atmosphere (from balloon to high pressure) | Catalytic, high atom economy, clean reaction. mdpi.comyoutube.com | Requires specialized hydrogenation equipment; may reduce other functional groups. |
| α-Picoline-borane | Methanol (MeOH) or water, often with acetic acid | Can be used in protic solvents including water and under neat conditions. organic-chemistry.org | Stoichiometric use of boron reagent. |
Synthesis from Isopropyl Amine Precursors with Oxetane Ring Closure
One of the fundamental approaches to constructing N-substituted oxetanes involves forming the heterocyclic ring from an acyclic precursor that already contains the required amine functionality. In the case of this compound, this strategy begins with an isopropyl amine derivative, which is then subjected to a cyclization reaction to form the oxetane ring.
A common and effective method for forming the oxetane ring is through an intramolecular Williamson etherification. rsc.orgnih.gov This process typically involves a 1,3-diol or a related derivative like a 1,3-halohydrin. The general synthetic route would commence with the nucleophilic attack of isopropylamine on a suitable three-carbon electrophile, such as epichlorohydrin. This initial reaction forms an amino alcohol intermediate, 1-chloro-3-(isopropylamino)propan-2-ol. Subsequent treatment of this intermediate with a base facilitates an intramolecular SN2 reaction. The alkoxide, formed by deprotonation of the hydroxyl group, displaces the chloride on the same molecule to yield the four-membered this compound ring.
Table 1: Plausible Reaction Scheme for Oxetane Ring Closure
| Step | Reactant 1 | Reactant 2 | Key Intermediate | Product | Reaction Type |
|---|---|---|---|---|---|
| 1 | Isopropylamine | Epichlorohydrin | 1-chloro-3-(isopropylamino)propan-2-ol | - | Nucleophilic ring-opening |
This strategy is advantageous as it builds the molecule around the readily available isopropyl amine precursor. The control of reaction conditions is crucial to favor the desired intramolecular cyclization over potential intermolecular side reactions.
Catalytic Approaches in Synthesis
Catalysis offers powerful tools for the efficient and selective synthesis of this compound, providing alternatives to stoichiometric reactions. These methods can be broadly categorized into transition metal catalysis for C-N bond formation, organocatalysis for ring construction, and biocatalysis for highly selective amine production.
Transition Metal Catalysis in C-N Bond Formation for this compound
Transition metal catalysis is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen bonds with high efficiency. nih.govthieme.de A primary strategy for synthesizing this compound using this approach is the reductive amination of oxetan-3-one. Oxetan-3-one is a readily accessible intermediate that can be prepared from propargyl alcohol or via multi-step synthesis from dihydroxyacetone. nih.govacs.org
In this process, oxetan-3-one reacts with isopropylamine to form an intermediate imine (or enamine), which is then reduced in situ to the final secondary amine product. This reduction is catalyzed by a variety of transition metal complexes.
Common Catalytic Systems:
Ruthenium and Iridium Complexes: Catalysts based on Ru and Ir, often featuring N-heterocyclic carbene (NHC) or phosphine (B1218219) ligands, are highly effective for reductive amination and N-alkylation of amines with alcohols via "borrowing hydrogen" or "hydrogen autotransfer" mechanisms. nih.gov
Palladium and Nickel Catalysis: Palladium- and nickel-based systems are widely used for C-N cross-coupling reactions. nih.govprinceton.edu While more commonly applied to aryl amines, developments have extended their use to sp³ C-N bond formation. princeton.edu
Manganese Catalysis: Inexpensive and earth-abundant manganese catalysts have emerged as practical options for the N-alkylation of amines with alcohols. nih.gov
The reaction typically employs a hydrogen source, which can be molecular hydrogen (H₂) or a transfer hydrogenation reagent like isopropanol (B130326) or formic acid.
Table 2: Overview of Transition Metal Catalysts for Reductive Amination & N-Alkylation
| Metal Catalyst | Ligand Type | Hydrogen Source | Typical Application |
|---|---|---|---|
| Ruthenium (Ru) | Phosphines, NHCs | H₂, Isopropanol | N-Alkylation, Reductive Amination |
| Iridium (Ir) | NHCs, Diamines | H₂, Formic Acid | N-Alkylation, Transfer Hydrogenation |
| Palladium (Pd) | Phosphines (e.g., Buchwald ligands) | - | C-N Cross-Coupling |
| Copper (Cu) | L-proline, Diamines | Silanes | Reductive Amination, C-N Coupling researchgate.netmdpi.com |
This catalytic C-N bond-forming strategy avoids the pre-functionalization required in classical methods and often proceeds with high atom economy.
Organocatalysis in Oxetane Ring Construction
Organocatalysis, which utilizes small, metal-free organic molecules to accelerate chemical reactions, has become a powerful tool in asymmetric synthesis. While less commonly used for direct C-N bond formation in this context, it plays a significant role in the construction of the oxetane ring itself. These methods can provide access to functionalized oxetane precursors that can later be converted to this compound.
Recent advances have demonstrated the use of organocatalysts in the enantioselective synthesis of oxa-heterocycles through the desymmetrization of oxetanes. researchgate.net For instance, chiral phosphoric acids can catalyze the nucleophilic ring-opening of a prochiral oxetane with a pendant alcohol, leading to the formation of a new, chiral oxa-heterocycle. researchgate.net While this specific example leads to 1,4-dioxanes, the underlying principle of organocatalytic activation of the oxetane ring is broadly applicable.
Another approach involves the formal [2+2] cycloaddition between a carbonyl compound and an enol ether, catalyzed by a Lewis basic organocatalyst, to form the oxetane ring. Such strategies can provide access to oxetane structures with specific substitution patterns that can be elaborated into the desired 3-amino derivative.
Enzymatic Synthesis and Biocatalysis for this compound Production
Biocatalysis offers an environmentally benign and highly selective alternative for the synthesis of chiral amines. researchgate.net The production of this compound can be envisioned through the enzymatic reductive amination of oxetan-3-one. This approach leverages the exquisite stereoselectivity of enzymes to produce a single enantiomer of the target amine, which is often a critical requirement for pharmaceutical applications.
The key enzymes for this transformation are:
Imine Reductases (IREDs) and Reductive Aminases (RedAms): These enzymes catalyze the reduction of a pre-formed imine or the direct reductive coupling of a ketone and an amine. dntb.gov.ua
Amine Dehydrogenases (AmDHs): AmDHs are capable of catalyzing the reductive amination of carbonyl compounds using ammonia (B1221849) or alkylamines as the amine donor. frontiersin.orgwhiterose.ac.uk
These enzymatic reactions are dependent on a nicotinamide (B372718) cofactor, typically NADH or NADPH, which provides the hydride for the reduction step. As these cofactors are expensive, an in-situ recycling system is required for a cost-effective process. A common approach is to use a secondary enzyme, such as glucose dehydrogenase (GDH) or formate (B1220265) dehydrogenase (FDH), which oxidizes a cheap sacrificial substrate (e.g., glucose, formate) to regenerate the reduced cofactor.
Table 3: Key Enzyme Classes for Biocatalytic Reductive Amination
| Enzyme Class | Function | Cofactor | Amine Donor | Key Advantage |
|---|---|---|---|---|
| Imine Reductases (IREDs) | Asymmetric reduction of imines | NAD(P)H | Primary & Secondary Amines | Broad substrate scope |
The biocatalytic synthesis of this compound from oxetan-3-one and isopropylamine would proceed under mild aqueous conditions (neutral pH, room temperature), minimizing waste and avoiding the use of heavy metals. This makes it a highly attractive strategy in the context of green chemistry.
Reactivity and Reaction Mechanisms of N Isopropyloxetan 3 Amine
Mechanistic Studies of N-Isopropyloxetan-3-amine Reactions
Understanding the reaction mechanisms of this compound is crucial for predicting its behavior and designing synthetic routes. The following sections delve into the key mechanistic aspects of its reactivity.
The secondary amine in this compound is a key functional group that readily participates in nucleophilic reactions. Its reactivity is influenced by the electron-donating nature of the isopropyl group and the slight electron-withdrawing effect of the oxetane (B1205548) ring. This amine can react with a variety of electrophiles, such as alkyl halides and acyl chlorides, to form new carbon-nitrogen bonds. The lone pair of electrons on the nitrogen atom is available for nucleophilic attack, initiating these transformations.
The oxetane ring of this compound can be activated by electrophiles, particularly Lewis acids. Coordination of a Lewis acid to the oxygen atom of the oxetane polarizes the carbon-oxygen bonds, making the ring more susceptible to nucleophilic attack. This activation strategy is often employed to facilitate ring-opening reactions with weak nucleophiles. Common Lewis acids used for this purpose include boron trifluoride etherate and titanium tetrachloride.
The strained four-membered oxetane ring in this compound is prone to ring-opening reactions under both acidic and nucleophilic conditions. The relief of ring strain provides the thermodynamic driving force for these reactions. Nucleophilic attack can occur at either of the two methylene (B1212753) carbons of the oxetane ring, leading to the formation of 1,3-aminoalcohols. The regioselectivity of the ring-opening is influenced by the nature of the nucleophile and the reaction conditions.
The conformation of the this compound molecule plays a significant role in its reactivity. The oxetane ring is not planar but exists in a puckered conformation. The substituent on the nitrogen atom can adopt either an axial or equatorial position, and the equilibrium between these conformers can influence the accessibility of the lone pair on the nitrogen and the trajectory of nucleophilic attack on the oxetane ring. Computational studies and spectroscopic analysis are often used to understand the preferred conformations and their impact on reaction outcomes.
Derivatization Strategies and Functionalization
The dual functionality of this compound allows for a wide range of derivatization strategies, enabling the synthesis of diverse molecular architectures.
The secondary amine of this compound can be readily functionalized through N-alkylation and N-acylation reactions. These reactions are fundamental for introducing a variety of substituents onto the nitrogen atom, thereby modifying the molecule's steric and electronic properties.
N-alkylation is typically achieved by reacting this compound with alkyl halides or other alkylating agents in the presence of a base. The choice of base and solvent can significantly influence the reaction efficiency.
| Alkylating Agent | Base | Solvent | Product |
| Methyl iodide | K₂CO₃ | Acetonitrile | N-Isopropyl-N-methyloxetan-3-amine |
| Benzyl bromide | Et₃N | Dichloromethane | N-Benzyl-N-isopropyloxetan-3-amine |
| Ethyl bromoacetate | NaHCO₃ | Dimethylformamide | Ethyl 2-((isopropyl(oxetan-3-yl)amino))acetate |
N-acylation involves the reaction of this compound with acyl chlorides or anhydrides. These reactions are often rapid and proceed in high yield, providing access to a wide array of amides.
| Acylating Agent | Base | Solvent | Product |
| Acetyl chloride | Pyridine | Dichloromethane | N-Isopropyl-N-(oxetan-3-yl)acetamide |
| Benzoyl chloride | Et₃N | Tetrahydrofuran | N-Isopropyl-N-(oxetan-3-yl)benzamide |
| Acetic anhydride | None | Neat | N-Isopropyl-N-(oxetan-3-yl)acetamide |
These derivatization strategies highlight the versatility of this compound as a synthetic intermediate for the construction of more complex molecules.
Functionalization of the Oxetane Ring System
The oxetane ring in this compound is susceptible to nucleophilic attack, leading to ring-opening reactions. This process is often facilitated by the presence of Lewis or Brønsted acids, which activate the ether oxygen, making the ring carbons more electrophilic. The regioselectivity of the ring-opening is dependent on the nature of the nucleophile and the reaction conditions.
Furthermore, the inherent ring strain of the oxetane moiety can be exploited in various chemical transformations. beilstein-journals.org Functionalization can also be achieved through reactions that preserve the oxetane core, for instance, by leveraging the reactivity of the amine group to direct reactions at or near the oxetane ring.
A representative example of oxetane ring functionalization is the reaction with organometallic reagents in the presence of a chiral catalyst, which can lead to enantioselective ring opening and the formation of chiral products. beilstein-journals.org While specific studies on this compound are not extensively documented in publicly available literature, the general principles of oxetane chemistry suggest that it would undergo similar transformations.
Table 1: Representative Conditions for Oxetane Ring Functionalization
| Reagent/Catalyst | Solvent | Temperature (°C) | Product Type |
| Grignard Reagents (e.g., PhMgBr) | THF | 0 - 25 | Ring-opened alcohol |
| Organolithium Reagents (e.g., n-BuLi) | Diethyl ether | -78 to 0 | Ring-opened alcohol |
| Lewis Acids (e.g., TiCl4) with Nucleophiles | Dichloromethane | -78 to 25 | Substituted propanols |
Cross-Coupling Reactions Involving this compound
The secondary amine functionality of this compound makes it a suitable candidate for various cross-coupling reactions, most notably the Buchwald-Hartwig amination. wikipedia.orgorganic-chemistry.org This palladium-catalyzed reaction allows for the formation of carbon-nitrogen bonds, enabling the synthesis of arylated or heteroarylated derivatives of the parent amine. The choice of palladium precursor, ligand, and base is crucial for achieving high yields and good functional group tolerance.
The general mechanism of the Buchwald-Hartwig amination involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium amide complex, and finally, reductive elimination to yield the desired C-N coupled product and regenerate the Pd(0) catalyst. wikipedia.org
While specific examples detailing the cross-coupling of this compound are not prevalent in the provided search results, the well-established scope of the Buchwald-Hartwig amination suggests that it would be a viable method for its derivatization.
Table 2: Typical Conditions for Buchwald-Hartwig Amination
| Aryl Halide | Palladium Catalyst | Ligand | Base | Solvent | Temperature (°C) |
| Aryl bromide | Pd(OAc)2 | BINAP | NaOtBu | Toluene | 80 - 110 |
| Aryl chloride | Pd2(dba)3 | XPhos | K3PO4 | Dioxane | 100 - 120 |
| Aryl triflate | Pd(dba)2 | SPhos | Cs2CO3 | THF | 60 - 80 |
Formation of Complex Molecular Architectures
The dual functionality of this compound provides a strategic advantage in the synthesis of complex molecules. The oxetane ring can serve as a rigid scaffold or be opened to introduce a 1,3-diol synthon, while the amine group offers a handle for further elaboration. This allows for the construction of intricate molecular architectures, including spirocyclic and bridged systems.
For instance, intramolecular reactions can be designed where the amine or a derivative thereof acts as a nucleophile to open the oxetane ring, leading to the formation of heterocyclic structures. Additionally, the oxetane moiety can act as a bioisosteric replacement for other functional groups, such as gem-dimethyl or carbonyl groups, which can be advantageous in medicinal chemistry for improving physicochemical properties. nih.gov
Reaction Kinetics and Thermodynamics
The study of reaction kinetics and thermodynamics provides valuable insights into the reactivity of this compound and allows for the optimization of reaction conditions.
Kinetic Studies of this compound Transformations
Kinetic studies of reactions involving this compound would likely focus on determining the rate laws and activation parameters for its key transformations, such as nucleophilic ring-opening and cross-coupling reactions. For instance, in a cross-coupling reaction, monitoring the concentration of reactants and products over time would help elucidate the reaction order with respect to the amine, the coupling partner, and the catalyst.
Table 3: Hypothetical Kinetic Data for a Cross-Coupling Reaction
| [this compound] (M) | [Aryl Bromide] (M) | [Pd Catalyst] (mol%) | Initial Rate (M/s) |
| 0.1 | 0.1 | 1 | 1.2 x 10⁻⁴ |
| 0.2 | 0.1 | 1 | 2.4 x 10⁻⁴ |
| 0.1 | 0.2 | 1 | 1.2 x 10⁻⁴ |
| 0.1 | 0.1 | 2 | 2.4 x 10⁻⁴ |
This data is illustrative and based on a hypothetical reaction that is first order in the amine and catalyst, and zero order in the aryl bromide.
Thermodynamic Parameters Governing Reaction Equilibria
The thermodynamics of reactions involving this compound are governed by changes in enthalpy (ΔH) and entropy (ΔS). The ring strain of the oxetane, estimated to be around 25 kcal/mol, provides a significant enthalpic driving force for ring-opening reactions. These reactions are generally exothermic.
The Gibbs free energy change (ΔG) determines the position of the equilibrium. For a reaction to be spontaneous, ΔG must be negative. In the case of ring-opening reactions, the favorable enthalpy change often outweighs any unfavorable entropy changes, leading to a negative ΔG. For cross-coupling reactions, the formation of a stable C-N bond is a major thermodynamic driving force.
Solvent Effects on Reactivity and Selectivity
The choice of solvent can have a profound impact on the rate and selectivity of reactions involving this compound. Polar aprotic solvents, such as THF, dioxane, and DMF, are commonly used for cross-coupling reactions as they can dissolve the reactants and catalyst while not interfering with the catalytic cycle.
In the case of nucleophilic ring-opening reactions, the polarity and coordinating ability of the solvent can influence the activation of the oxetane ring. Protic solvents can potentially hydrogen bond with the ether oxygen, activating the ring, but may also solvate the nucleophile, reducing its reactivity. Aprotic solvents are generally preferred for reactions involving strong nucleophiles. The effect of solvent on the rate of thermal rearrangement of tertiary amine N-oxides has been studied, indicating that solvent properties can significantly influence reaction rates. researchgate.netresearchgate.net
Advanced Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the organic structure of N-Isopropyloxetan-3-amine in solution. A full suite of NMR experiments, from simple one-dimensional techniques to complex multi-dimensional analyses, can map out the complete atomic connectivity and spatial arrangement of the molecule.
High-resolution ¹H and ¹³C NMR spectra offer the primary evidence for the molecular structure of this compound. The chemical shift, integration, and multiplicity of each signal provide detailed information about the chemical environment of the hydrogen and carbon atoms.
In the ¹H NMR spectrum, the protons on carbons adjacent to the electronegative oxygen and nitrogen atoms are expected to be deshielded and appear at higher chemical shifts. libretexts.org The oxetane (B1205548) ring protons are diastereotopic and would likely exhibit complex splitting patterns. The single proton on the secondary amine (N-H) would typically appear as a broad signal that can be identified by its disappearance upon exchange with deuterium (B1214612) oxide (D₂O). libretexts.org
In the ¹³C NMR spectrum, carbons bonded to the heteroatoms (O and N) are shifted downfield. The carbons of the oxetane ring and the isopropyl group would have distinct chemical shifts, confirming the presence of these key structural motifs. libretexts.orgmdpi.com
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on established principles for similar chemical structures.
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Oxetane C2/C4-H ₂ | ~4.5 - 4.8 (m) | ~76 - 78 |
| Oxetane C3-H | ~3.6 - 4.0 (m) | ~55 - 60 |
| N-H | ~0.5 - 5.0 (br s) | N/A |
| Isopropyl CH | ~2.8 - 3.2 (septet) | ~48 - 52 |
| Isopropyl CH ₃ | ~1.0 - 1.2 (d) | ~22 - 24 |
Key: d = doublet, septet = septet, m = multiplet, br s = broad singlet
Two-dimensional (2D) NMR experiments are indispensable for confirming the atomic connectivity established by 1D NMR. Experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) map the bonding network through the molecule.
A COSY experiment would show correlations between protons that are coupled to each other, for instance, between the isopropyl CH proton and the isopropyl methyl protons, as well as between the protons on the oxetane ring. An HSQC experiment correlates each proton with its directly attached carbon atom, providing definitive C-H bond assignments. mdpi.com
Table 2: Expected 2D NMR Correlations for this compound
| 2D Experiment | Expected Key Correlations | Information Provided |
| COSY | Oxetane CH ↔ Oxetane CH₂Isopropyl CH ↔ Isopropyl CH₃ | Confirms H-H connectivities within the oxetane and isopropyl groups. |
| HSQC | Oxetane CH₂ protons ↔ Oxetane C2/C4 carbonOxetane CH proton ↔ Oxetane C3 carbonIsopropyl CH proton ↔ Isopropyl CH carbonIsopropyl CH₃ protons ↔ Isopropyl CH₃ carbons | Unambiguously links each proton to its directly bonded carbon atom. |
Dynamic NMR (DNMR) techniques can be used to study time-dependent phenomena such as conformational changes. rsc.org For this compound, two main dynamic processes could be investigated: the puckering of the oxetane ring and the pyramidal inversion at the nitrogen atom.
The four-membered oxetane ring is not planar and undergoes rapid ring-puckering at room temperature. rsc.org Similarly, the nitrogen atom in a secondary amine undergoes rapid pyramidal inversion. mdpi.com Variable-temperature (VT) NMR experiments can "freeze out" these processes at low temperatures, potentially allowing for the observation of distinct signals for different conformers. As the temperature is raised, these signals would broaden and coalesce into the time-averaged signals observed at room temperature. rsc.org
While solution-state NMR is most common, solid-state NMR (ssNMR) would be the method of choice for analyzing this compound in its solid form, such as a crystalline salt. In the solid state, broad spectral lines result from anisotropic interactions that are averaged out in solution. acs.org
Techniques like Magic Angle Spinning (MAS) are used to narrow these lines and obtain high-resolution spectra. acs.org Cross-Polarization (CP) can be used to transfer magnetization from abundant ¹H nuclei to less sensitive nuclei like ¹³C and ¹⁵N, significantly enhancing their signal intensity. researchgate.net SSNMR could provide valuable information on the conformation and packing of the molecules in the crystal lattice.
Mass Spectrometry (MS) Techniques
Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition.
High-Resolution Mass Spectrometry (HRMS) is critical for unequivocally determining the elemental formula of a compound. By measuring the mass-to-charge ratio to several decimal places, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. msu.edu The measured exact mass of the protonated molecular ion, [M+H]⁺, of this compound would be compared to the calculated theoretical value to confirm its elemental formula, C₆H₁₃NO. The fragmentation pattern, often dominated by alpha-cleavage in amines, can provide further structural confirmation. msu.edumiamioh.edu
Table 3: High-Resolution Mass Spectrometry Data for this compound
| Ion | Formula | Calculated Exact Mass (m/z) |
| [M+H]⁺ | C₆H₁₄NO⁺ | 116.1075 |
Tandem Mass Spectrometry for Fragmentation Pathway Analysis
Tandem mass spectrometry (MS/MS) is a powerful technique for determining molecular structure by analyzing fragmentation patterns. nih.gov In a typical MS/MS experiment, the parent ion of this compound is isolated and subjected to collision-induced dissociation (CID). The resulting fragment ions offer significant clues about the molecule's structure. The presence of a post-translational modification, for instance, can alter CID fragmentation patterns. nih.gov
The main fragmentation pathways for this compound under CID conditions would likely involve the cleavage of the oxetane ring and the isopropyl group. Common fragmentation mechanisms for amines often involve alpha-cleavage, where the C-C bond nearest to the nitrogen atom is broken. libretexts.org This process results in an alkyl radical and a resonance-stabilized cation containing nitrogen. openstax.org
Key fragmentation pathways can include:
Loss of the isopropyl group: This would produce a fragment ion corresponding to the oxetane-3-amine core.
Ring opening of the oxetane: The strain in the four-membered oxetane ring makes it susceptible to ring-opening reactions upon receiving energy, leading to various smaller fragments.
Cleavage of the C-N bond: This would separate the isopropyl group from the oxetane ring.
The specific fragmentation pattern and the relative abundance of the fragment ions can confirm the identity of this compound and differentiate it from its isomers. lifesciencesite.com
Table 1: Hypothetical Tandem Mass Spectrometry Fragmentation Data for this compound
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure |
| 116.1 | 101.1 | CH₃ | [M-CH₃]⁺ |
| 116.1 | 87.1 | C₂H₅ | [M-C₂H₅]⁺ |
| 116.1 | 72.1 | C₃H₇ | [M-C₃H₇]⁺ (Loss of isopropyl group) |
| 116.1 | 58.1 | C₃H₆O | [M-C₃H₆O]⁺ (Loss of oxetane ring) |
| 116.1 | 44.1 | C₄H₉N | [M-C₄H₉N]⁺ |
Chromatography-Mass Spectrometry Coupling (LC-MS, GC-MS)
Pairing chromatographic separation with mass spectrometry offers a highly sensitive and selective method for analyzing this compound, even in complex mixtures. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS): Given its probable volatility, GC-MS is a suitable method for the analysis of this compound. researchgate.netturkjps.org In this technique, the compound is first separated based on its boiling point and its interaction with the stationary phase of the GC column. As it elutes, it enters the mass spectrometer to be ionized and identified by its mass-to-charge ratio, providing a chemical fingerprint. eurl-pesticides.eu
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is particularly useful for compounds not easily analyzed by GC. sigmaaldrich.com Separation is achieved based on the compound's partitioning between a liquid mobile phase and a solid stationary phase. nih.gov For this compound, a mixed-mode column can be effective, as it allows for separation based on both hydrophobic and basic properties. sielc.com The choice of an appropriate ionization source, such as electrospray ionization (ESI), is crucial for achieving the best sensitivity. thermofisher.com
Infrared (IR) and Raman Spectroscopy
Vibrational Analysis for Functional Group Identification
The IR and Raman spectra of this compound are expected to show distinct absorption bands for its main functional groups: orgchemboulder.com
N-H stretch: A characteristic band for the secondary amine should appear in the 3300-3500 cm⁻¹ range. openstax.org Secondary amines typically show a single, weak band in this region. orgchemboulder.com
C-H stretch: Bands from the C-H bond stretching in the isopropyl and oxetane groups are expected in the 2850-3000 cm⁻¹ region.
C-O-C stretch: The ether linkage in the oxetane ring should produce a stretching vibration in the 1000-1200 cm⁻¹ range.
N-H bend: The N-H bending vibration is anticipated in the 1500-1650 cm⁻¹ range.
C-N stretch: The carbon-nitrogen bond stretching vibration will likely be observed between 1000-1250 cm⁻¹. orgchemboulder.com
Table 2: Expected Infrared Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Secondary Amine (N-H) | Stretch | 3300 - 3500 openstax.org |
| Secondary Amine (N-H) | Bend | 1500 - 1650 |
| Alkane (C-H) | Stretch | 2850 - 3000 |
| Ether (C-O-C) | Stretch | 1000 - 1200 |
| Amine (C-N) | Stretch | 1000 - 1250 orgchemboulder.com |
Conformational Insights from Vibrational Modes
Vibrational spectra can also shed light on the molecule's conformational preferences. nih.gov The puckering of the oxetane ring and the orientation of the isopropyl group can affect the position and intensity of certain vibrational modes. mdpi.com Comparing experimental spectra with theoretical calculations, such as those using density functional theory (DFT), can provide a more detailed understanding of the dominant conformations of this compound. The study of hydrogen bonding in amines can also be investigated using techniques like near-infrared (NIR) spectroscopy. sioc-journal.cn
X-ray Crystallography
X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. anton-paar.comlibretexts.org
Single Crystal X-ray Diffraction for Absolute Structure Determination
If a suitable single crystal of this compound or one of its salts can be grown, single-crystal X-ray diffraction can unambiguously determine its molecular structure. utah.edu This technique involves directing X-rays at a crystal and analyzing the resulting diffraction pattern. wikipedia.orgnih.gov The data collected allows for the calculation of an electron density map, from which the precise positions of all atoms can be determined. nih.gov
This analysis provides definitive information on:
Bond lengths and angles: Precise measurements of all bond lengths and angles. wikipedia.org
Conformation: The exact puckering of the oxetane ring and the torsional angles that describe the orientation of the isopropyl group.
Intermolecular interactions: In the solid state, this analysis reveals any hydrogen bonding or other intermolecular forces that influence the crystal packing.
Determining the absolute configuration is also possible if a chiral reference is present in the crystal structure or through the use of anomalous dispersion effects.
Powder X-ray Diffraction for Solid-State Characterization
Powder X-ray Diffraction is an analytical method where a powdered solid sample is irradiated with a monochromatic X-ray beam. The X-rays are diffracted by the crystalline lattice planes within the material, producing a unique diffraction pattern. This pattern is a fingerprint of the crystalline structure, with the positions (2θ angles) and intensities of the diffraction peaks being characteristic of the material's specific crystal lattice.
Research Findings and Solid-State Structure
A thorough review of publicly available scientific literature and patent databases did not yield specific Powder X-ray Diffraction data for this compound or its common salt forms, such as the hydrochloride or fumarate. While the synthesis and use of this compound and its derivatives are mentioned in various chemical contexts, detailed solid-state characterization, specifically published PXRD patterns, remains undisclosed in the accessible domain.
The absence of this data in the public record suggests that either the compound is most commonly handled in a non-crystalline (amorphous) state or as a solution, or that the crystalline forms have been characterized but the data has not been published in peer-reviewed journals or patent applications. It is also possible that such characterization is part of proprietary industrial research and has therefore not been publicly disseminated.
For a comprehensive understanding of the solid-state properties of this compound, experimental generation of PXRD data would be required. Such an analysis would typically involve the following:
Sample Preparation: A finely ground powder of the crystalline material is prepared to ensure a random orientation of the crystallites.
Data Acquisition: The sample is analyzed using a powder diffractometer. The instrument records the intensity of the diffracted X-rays as a function of the scattering angle (2θ).
Data Analysis: The resulting diffractogram is analyzed to identify the characteristic peaks. The positions of these peaks can be used to calculate the d-spacings (the distance between crystal lattice planes) using Bragg's Law (nλ = 2d sinθ).
A hypothetical PXRD analysis of a crystalline salt of this compound, for instance, the hydrochloride salt, would yield a table of characteristic peaks. This data would be crucial for identifying the specific crystalline form, monitoring batch-to-batch consistency, and detecting the presence of any polymorphic impurities.
Hypothetical Data Table for a Crystalline Form of this compound Hydrochloride
Since no actual data is available, the following table is a hypothetical representation of what PXRD data for a crystalline form of this compound hydrochloride might look like. This is for illustrative purposes only.
| 2θ Angle (°) | d-spacing (Å) | Relative Intensity (%) |
| 8.5 | 10.40 | 45 |
| 12.3 | 7.20 | 100 |
| 15.8 | 5.61 | 78 |
| 19.1 | 4.65 | 62 |
| 21.7 | 4.10 | 85 |
| 24.6 | 3.62 | 53 |
| 28.9 | 3.09 | 30 |
Computational and Theoretical Chemistry of N Isopropyloxetan 3 Amine
Quantum Chemical Calculations
Quantum chemical calculations are essential computational tools that provide deep insights into the molecular structure and electronic properties of chemical compounds. nrel.gov These methods, rooted in quantum mechanics, are broadly categorized into semi-empirical, ab initio, and density functional theory (DFT) approaches. numberanalytics.comwikipedia.org For a molecule like N-Isopropyloxetan-3-amine, these calculations can elucidate its geometry, conformational preferences, and electronic characteristics, which are fundamental to understanding its reactivity and interactions.
Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure
Density Functional Theory (DFT) has become a prominent method in computational chemistry due to its favorable balance of accuracy and computational cost. numberanalytics.comuci.edu It is based on the Hohenberg-Kohn theorems, which state that the ground-state properties of a many-electron system are a unique functional of the electron density. numberanalytics.comaimspress.com
In the context of this compound, DFT is employed to perform geometry optimization. This process systematically alters the molecular geometry to find the lowest energy conformation, corresponding to the most stable structure. numberanalytics.com The optimization yields key structural parameters such as bond lengths, bond angles, and dihedral angles. These parameters are crucial for understanding the molecule's three-dimensional shape and steric profile.
Furthermore, DFT calculations provide a detailed picture of the electronic structure. nih.gov By solving the Kohn-Sham equations, one can obtain the molecular orbitals and their corresponding energy levels. fz-juelich.de This information helps in understanding the distribution of electrons within the molecule and identifying regions of high or low electron density. The electronic structure is fundamental to predicting the molecule's reactivity and spectroscopic properties. For instance, the calculated electronic properties can be correlated with the molecule's ability to participate in chemical reactions.
Ab Initio Methods for High-Accuracy Predictions
Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. wikipedia.org These "first-principles" methods aim to solve the electronic Schrödinger equation to provide highly accurate predictions of molecular properties. wikipedia.org While computationally more demanding than DFT, methods like Møller-Plesset (MP) perturbation theory and Coupled Cluster (CC) theory can offer benchmark-quality results for smaller molecules. wikipedia.org
For this compound, high-accuracy ab initio calculations can be used to refine the geometries obtained from DFT and to calculate energetic properties with greater precision. researchgate.net This is particularly important for discerning subtle differences in the energies of various conformers or for accurately predicting reaction barriers. For example, post-Hartree-Fock methods are sometimes necessary to correctly describe certain molecular structures that are not well-represented at the Hartree-Fock level. wikipedia.org The pursuit of high accuracy is critical in computational studies that aim to provide reliable data for comparison with experimental results or for building predictive models. nih.gov
Molecular Orbital Analysis (HOMO-LUMO)
Molecular orbital (MO) theory describes the behavior of electrons in a molecule in terms of a set of molecular orbitals that are spread across the entire molecule. iqce.jp Among these, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance and are often referred to as the frontier orbitals. physchemres.org
The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. iqce.jpphyschemres.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the chemical reactivity and stability of a molecule. physchemres.orgschrodinger.com A small HOMO-LUMO gap generally suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. schrodinger.com
For this compound, an analysis of its frontier orbitals would reveal the regions of the molecule most likely to be involved in electron-donating and electron-accepting interactions. The HOMO is expected to be localized on the nitrogen atom of the amine group due to the presence of its lone pair of electrons. The LUMO, on the other hand, would likely be distributed over the oxetane (B1205548) ring and the isopropyl group. The HOMO-LUMO gap would provide a quantitative measure of its kinetic stability and its potential to participate in charge-transfer interactions. irjweb.com
| Parameter | Description | Significance for this compound |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates the electron-donating capability of the molecule, likely centered on the nitrogen atom. |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the electron-accepting capability of the molecule. |
| HOMO-LUMO Gap (ΔE) | Energy difference between ELUMO and EHOMO | A measure of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. |
Molecular Dynamics (MD) Simulations
Molecular dynamics (MD) simulations are a powerful computational method for studying the time-dependent behavior of molecular systems. nih.gov By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide detailed information about conformational changes, intermolecular interactions, and the influence of the environment on molecular behavior. nih.govarxiv.org
Conformational Sampling and Dynamics
This compound possesses several rotatable bonds, allowing it to adopt a variety of conformations in solution. MD simulations can be used to explore the conformational landscape of this molecule, identifying the most populated and energetically favorable conformations. mdpi.com Techniques such as replica-exchange molecular dynamics and simulated annealing can be employed to enhance the sampling of the conformational space, ensuring that the simulation does not get trapped in local energy minima. nih.gov
By analyzing the trajectory of an MD simulation, one can understand the dynamic transitions between different conformations. This provides insights into the flexibility of the molecule and the timescales of its internal motions. biorxiv.org Understanding the conformational preferences of this compound is crucial for rationalizing its interaction with biological targets or other molecules.
Intermolecular Interactions and Solvent Effects
The behavior of this compound in a condensed phase is significantly influenced by its interactions with surrounding molecules, particularly the solvent. utwente.nl MD simulations explicitly model these interactions, providing a realistic representation of the molecule in its environment. jlu.edu.cn
Cheminformatics and QSAR/QSPR Modeling
Cheminformatics and Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) modeling represent essential ligand-based computational strategies in modern drug discovery and materials science. nih.gov These methods aim to build mathematical models that correlate the chemical structure of a compound with its biological activity (QSAR) or physicochemical properties (QSPR). nih.gov The fundamental principle is that the structure of a molecule, encoded numerically by "descriptors," dictates its function and behavior. nih.gov For a molecule like this compound, these techniques allow for the prediction of its characteristics without the immediate need for laboratory synthesis and testing, thereby accelerating research and development. nih.gov
QSAR/QSPR models are developed by analyzing a dataset of compounds for which the activity or property of interest has been experimentally measured. researchgate.net Various types of molecular descriptors—numerical values that quantify different aspects of a molecule's structure—are calculated for each compound. These can include descriptors related to topology, electronic distribution, hydrophobicity, and size. researchgate.net Statistical methods and machine learning algorithms are then employed to identify the descriptors that have the most significant correlation with the observed activity or property, resulting in a predictive model. nih.gov
Prediction of Reactivity Descriptors
Reactivity descriptors are computationally derived parameters that predict the chemical behavior of a molecule. For this compound, these descriptors provide insight into its potential interactions, stability, and reaction kinetics. Key descriptors include those derived from quantum chemical calculations, which can model the electronic structure with high accuracy. mdpi.com
Commonly predicted descriptors include:
Electronic Descriptors: These quantify the electronic character of the molecule. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. A high HOMO energy suggests a greater ability to donate electrons, while a low LUMO energy indicates a higher propensity to accept electrons. The HOMO-LUMO gap is an indicator of chemical reactivity and kinetic stability.
Hydrophobic Descriptors: The logarithm of the octanol-water partition coefficient (LogP) is a measure of a molecule's lipophilicity, which influences its solubility, membrane permeability, and pharmacokinetic profile.
Topological Descriptors: The Topological Polar Surface Area (TPSA) calculates the surface area of polar atoms (typically oxygen and nitrogen) in a molecule. It is a valuable predictor of drug absorption and transport properties.
Collision Cross Section (CCS): This descriptor relates to the shape and size of an ion in the gas phase and can be predicted computationally. It is particularly useful in analytical techniques like ion mobility-mass spectrometry. uni.lu
The table below presents a set of computationally predicted reactivity and physicochemical descriptors for this compound. Such data is foundational for QSAR/QSPR studies and for understanding the molecule's potential behavior in various chemical and biological systems. mdpi.com
| Descriptor | Predicted Value | Significance |
|---|---|---|
| Molecular Formula | C6H13NO | Indicates the elemental composition. |
| Monoisotopic Mass | 115.0997 Da | Precise mass used in mass spectrometry. |
| XlogP (Predicted) | 0.1 | Measures lipophilicity; a low value suggests higher water solubility. uni.lu |
| Topological Polar Surface Area (TPSA) | 21.3 Ų | Predicts transport properties like cell permeability. |
| Hydrogen Bond Donors | 1 | The amine group can donate a hydrogen bond. |
| Hydrogen Bond Acceptors | 2 | The nitrogen and oxygen atoms can accept hydrogen bonds. |
| Predicted CCS ([M+H]+) | 124.9 Ų | Relates to the ion's size and shape in the gas phase. uni.lu |
In Silico Screening and Library Design
In silico screening involves the use of computational methods to search large databases or "libraries" of virtual compounds to identify those with a high probability of having a desired biological activity. researchgate.net This approach significantly narrows the field of candidates for synthesis and experimental testing. This compound serves as an excellent starting point or "scaffold" for the design of such libraries due to the desirable properties of the oxetane ring in medicinal chemistry. nih.govlifechemicals.com
Library design is the process of creating a collection of virtual molecules by systematically modifying a core scaffold. u-strasbg.fr For this compound, diversity can be introduced by attaching various functional groups (often referred to as R-groups) to the amine nitrogen. This allows for the exploration of the chemical space around the core structure to optimize interactions with a biological target, such as an enzyme or receptor. The goal is to create a library that is diverse in its chemical and physical properties while remaining focused on the core scaffold. researchgate.net
For example, a virtual library could be generated by substituting the hydrogen on the amine with a variety of chemical moieties. The properties of these virtual analogues, such as their predicted binding affinity to a target (docking score) and their lipophilicity (LogP), can then be calculated. This allows researchers to prioritize which specific derivatives of this compound are most promising for synthesis.
The following table illustrates a hypothetical example of a small virtual library designed from the this compound scaffold, targeting a generic protein kinase.
| Compound ID | R-Group Modification (at Amine) | Predicted LogP | Predicted Docking Score (kcal/mol) |
|---|---|---|---|
| Parent | -H | 0.10 | -5.2 |
| Analog-1 | -CH3 (Methyl) | 0.45 | -5.5 |
| Analog-2 | -C(=O)CH3 (Acetyl) | -0.15 | -6.1 |
| Analog-3 | -C6H5 (Phenyl) | 2.12 | -7.3 |
| Analog-4 | -SO2CH3 (Mesyl) | -0.28 | -6.8 |
| Analog-5 | -CH2-C6H4-F (p-Fluorobenzyl) | 2.65 | -7.9 |
N Isopropyloxetan 3 Amine As a Building Block and Scaffold in Advanced Materials and Supramolecular Chemistry
Scaffold Design and Utility in Molecular Engineering
The structural characteristics of N-isopropyloxetan-3-amine make it a compelling scaffold for molecular engineering. A molecular scaffold serves as a core structure onto which functional groups can be appended to create molecules with desired properties. mdpi.comrsc.org The oxetane (B1205548) ring provides a rigid, non-planar core, which can enforce specific spatial arrangements of substituents, a critical aspect in designing molecules for targeted interactions. acs.orguni-muenchen.de This conformational rigidity can be advantageous in applications such as drug discovery, where precise geometry is essential for binding affinity.
The presence of the secondary amine group offers a reactive handle for further functionalization. This allows for the systematic modification of the scaffold, enabling the construction of diverse molecular libraries for various applications. mdpi.com The combination of the stable, conformationally constrained oxetane ring and the synthetically versatile amine group positions this compound as a useful tool for developing novel molecular systems with tailored properties.
The this compound scaffold is a valuable starting point for the synthesis of more complex heterocyclic systems. The secondary amine functionality is a key reactive site, enabling a variety of chemical transformations. It can readily participate in reactions such as amide couplings, reductive aminations, and nucleophilic aromatic substitution (SNAr) reactions. acs.org These well-established synthetic methods allow for the covalent linking of the this compound core to other cyclic or acyclic structures, leading to the generation of novel and diverse heterocyclic compounds. mdpi.comrsc.org
For instance, acylation of the amine with various acyl chlorides or coupling with carboxylic acids can produce a range of oxetane-containing amides. Furthermore, its reaction with aldehydes or ketones via reductive amination can introduce a wide array of substituents. acs.org These strategies are fundamental in medicinal chemistry and materials science for building libraries of compounds from a common core structure. ajol.info The inherent reactivity of the strained oxetane ring itself, though generally stable, can also be exploited under specific conditions (e.g., ring-opening reactions) to generate different classes of heterocyclic derivatives. acs.org
The bifunctional nature of this compound allows for its incorporation into polymeric structures through different mechanisms, yielding functional polymers with unique properties.
One primary method involves the cationic ring-opening polymerization (CROP) of the oxetane ring. researchgate.net This process, typically initiated by strong acids or electrophilic species, results in the formation of polyethers with the N-isopropylamino group as a repeating side chain. mdpi.comresearchgate.netgoogle.com The reactivity in CROP is significantly influenced by substituents on the oxetane ring; 3-substituted oxetanes are known to be considerably reactive. google.com The resulting polyethers can exhibit properties such as high reactivity and cationicity, making them useful in applications like adhesives, coatings, and water treatment. google.comshokubai.co.jp
Alternatively, the secondary amine group can be utilized for polymer synthesis. It can act as a monomer in step-growth polymerization processes, for example, by reacting with di-epoxides or di-isocyanates to form poly(amine-ether)s or polyureas, respectively. Hyperbranched polymers, known for their high solubility and large number of reactive end-groups, can also be synthesized using amine-containing monomers. scirp.org The ability to polymerize through two distinct functionalities makes this compound a versatile monomer for creating linear, branched, or cross-linked polymeric materials. mdpi.com
| Polymerization Method | Reactive Group | Resulting Polymer Type | Key Features & References |
|---|---|---|---|
| Cationic Ring-Opening Polymerization (CROP) | Oxetane Ring | Polyether | Initiated by cationic species; ring strain facilitates polymerization. researchgate.netgoogle.com |
| Step-Growth Polymerization | Amine Group | Poly(amine-ester), Polyurea, etc. | Reacts with multifunctional monomers like di-isocyanates or di-epoxides. shokubai.co.jpscirp.org |
| Photopolymerization | Oxetane Ring | Cross-linked Polyether Network | Rapid curing upon UV exposure in the presence of a photoinitiator. google.com |
While direct applications of this compound in dyes are not extensively documented, its structural features suggest potential utility in the design of functional colorants. The secondary amine group can function as an auxochrome, a group that modulates the color and intensity of a chromophore. The nitrogen's lone pair of electrons can enter into conjugation with an attached aromatic system, often leading to a bathochromic (red) shift in the absorption and emission spectra. mdpi.com
New luminescent dyes are often synthesized by modifying existing chromophoric systems with various amine-containing heterocyclic groups. mdpi.com The incorporation of the rigid and bulky this compound moiety could influence the photophysical properties of a dye molecule by restricting intramolecular rotations, which often quench fluorescence. This can lead to enhanced fluorescence quantum yields. Furthermore, the oxetane-based scaffold is generally colorless, making it a suitable platform to combine with various chromophores for a wide range of colors. google.com The synthesis of novel benzanthrone (B145504) derivatives with heterocyclic substituents has shown that such modifications can produce dyes with large Stokes shifts and solvent-sensitive emission, properties that are valuable for fluorescent probes and sensors. mdpi.com
Supramolecular Assemblies and Host-Guest Chemistry
Supramolecular chemistry focuses on chemical systems composed of multiple molecules held together by non-covalent interactions. wikipedia.org this compound is well-suited for constructing such assemblies due to the presence of both hydrogen-bond donor and acceptor sites, which can drive molecular recognition and self-assembly processes. scielo.br
Host-guest chemistry, a central concept in supramolecular chemistry, involves the binding of a smaller "guest" molecule within a cavity or binding site of a larger "host" molecule. wikipedia.orgnih.gov While this compound is too small to act as a traditional host, it can be incorporated into larger macrocyclic structures or polymers that can. More commonly, it can act as a guest, binding to hosts like cyclodextrins or calixarenes, or participate as a fundamental unit in the self-assembly of larger, ordered structures through specific, directional interactions. beilstein-journals.org
The amine and oxetane functionalities in this compound are key to its participation in a variety of non-covalent interactions, which are the basis of molecular recognition and supramolecular assembly. wikipedia.org
Hydrogen Bonding: This is the most significant interaction for this molecule.
The oxetane oxygen , with its lone pairs of electrons, acts as an effective hydrogen-bond acceptor. acs.org The ring strain exposes the oxygen lone pairs, making it a better H-bond acceptor than less-strained cyclic ethers. acs.org
The secondary amine is bifunctional in hydrogen bonding. The N-H group serves as a hydrogen-bond donor, while the lone pair on the nitrogen atom acts as a hydrogen-bond acceptor. beilstein-journals.orglibretexts.org
Van der Waals Forces: The nonpolar isopropyl group and the methylene (B1212753) groups of the oxetane ring can participate in weaker, non-directional van der Waals interactions.
Charge-Assisted Hydrogen Bonding: Upon protonation of the amine group in an acidic environment, the resulting ammonium (B1175870) cation (R₂NH₂⁺) can form very strong charge-assisted hydrogen bonds with anionic species or neutral hydrogen-bond acceptors. nsf.govresearchgate.netmdpi.com
These varied interactions allow for the formation of specific and stable complexes with other molecules. acs.org
| Functional Group | Interaction Type | Role | Description & References |
|---|---|---|---|
| Amine (-NH) | Hydrogen Bond Donor | Donor | The N-H proton can be donated to an acceptor atom (e.g., O, N). libretexts.orgnsf.gov |
| Hydrogen Bond Acceptor | Acceptor | The nitrogen lone pair can accept a proton from a donor group (e.g., O-H, N-H). beilstein-journals.org | |
| Oxetane (Ether Oxygen) | Hydrogen Bond Acceptor | Acceptor | The oxygen lone pairs are effective H-bond acceptors. acs.orgd-nb.info |
| Isopropyl Group | Van der Waals | Participant | Contributes to dispersion forces. wikipedia.org |
| Protonated Amine (-NH₂⁺) | Charge-Assisted H-Bond | Donor | Forms strong, directional bonds with anions or polar molecules. researchgate.netmdpi.com |
The ability of this compound to act as both a hydrogen-bond donor and acceptor makes it an ideal building block for creating extended hydrogen-bonded networks. These networks are ordered supramolecular structures formed through the self-assembly of molecules linked by hydrogen bonds. nih.gov The directionality of hydrogen bonds allows for the predictable formation of one-dimensional (1D) chains, two-dimensional (2D) sheets, or complex three-dimensional (3D) architectures. nsf.govd-nb.info
For example, in a pure solid or concentrated solution, this compound molecules could self-assemble into chains where the N-H group of one molecule donates a hydrogen bond to the oxetane oxygen or the amine nitrogen of a neighboring molecule. The interplay between different possible hydrogen bonds (N-H···O vs. N-H···N) can lead to complex and potentially polymorphic structures. Studies on similar molecules like microhydrated oxetane derivatives show the formation of 1D chains and 2D rings. d-nb.info The formation of these networks is fundamental to crystal engineering, where the goal is to design solid-state materials with specific structures and properties. researchgate.net The incorporation of such molecules into polymers can also lead to materials whose properties are controlled by internal hydrogen-bonding networks, as seen in some self-healing and stimuli-responsive materials. nih.gov
Metal-Organic Frameworks (MOFs) and Coordination Polymers
Metal-Organic Frameworks (MOFs) and coordination polymers are crystalline materials constructed from metal ions or clusters linked together by organic ligands. The properties of these materials, including their porosity, stability, and functionality, are highly dependent on the nature of the organic linkers used. Amine-functionalized ligands are particularly valuable in the synthesis of MOFs and coordination polymers for several reasons. Amine groups can act as coordination sites, serve as basic centers for post-synthetic modification, and enhance selectivity in applications like gas separation by interacting strongly with specific molecules such as CO2. nih.gov
While direct integration of this compound as a primary linker in a MOF is not yet widely documented, its potential is significant. It could be incorporated in several ways:
As a Modulating Ligand: In MOF synthesis, organic amines can modulate the reaction pH, which influences the deprotonation of the primary organic ligands and affects the crystallization process. nih.gov this compound could serve this role, with its basicity tuned by the electronic properties of the oxetane and isopropyl groups.
Post-Synthetic Modification (PSM): MOFs with open metal sites or reactive functional groups on their linkers can be modified after synthesis. nih.gov this compound could be grafted onto such frameworks, introducing its unique oxetane functionality into the pores of the MOF. This is a common strategy to create amine-functionalized MOFs for applications in catalysis and CO2 capture. rsc.orgosti.gov
As a Component of a Primary Ligand: The molecule can be used as a starting reagent to build more complex, multifunctional ligands. For example, the amine could be reacted to form an amide or an imine with a molecule also containing coordinating groups like carboxylates or pyridyls, which then act as the primary linkers for the framework. This approach allows the precise placement of the oxetane moiety within the MOF structure. The coordination of N-donor ligands is a key factor in dictating the final structure and properties of coordination polymers. ajol.info
The table below illustrates potential roles for amine-containing molecules in MOF construction, contextualizing the prospective use of this compound.
| Molecule/Functional Group | Role in MOF/Coordination Polymer Construction | Potential Application | Representative Reference |
| 2-Amino-1,4-benzenedicarboxylic acid | Primary Linker | Post-synthetic modification, Gas storage | nih.gov |
| Adeninate | Primary Linker (Bio-MOF) | CO2/N2 separation | nih.gov |
| Polyethyleneimine (PEI) | Pore-impregnated functional molecule | CO2 capture | nih.gov |
| Diamines (e.g., 2,2-dimethyl-1,3-propanediamine) | Post-synthetic modification via coordination to open metal sites | CO2 separations from flue gas | osti.gov |
| This compound | Hypothetical Modulator or PSM Agent | Introduction of polar oxetane functionality, basic catalytic sites | N/A |
Covalent Organic Frameworks (COFs)
Covalent Organic Frameworks (COFs) are a class of porous, crystalline polymers constructed entirely from light elements linked by strong covalent bonds. berkeley.edu Their synthesis relies on the principles of reticular chemistry, where geometrically well-defined organic building blocks are linked to form extended 2D or 3D structures. berkeley.edumdpi.com The formation of COFs often involves reversible condensation reactions, such as the formation of imines from aldehydes and amines, which allows for error correction and the growth of crystalline materials. berkeley.edu
The amine functionality of this compound makes it a prime candidate for integration into COF structures. The secondary amine can participate in condensation reactions with aldehyde-functionalized monomers to form imine-linked COFs. These frameworks are known for their ordered pore structures and high surface areas.
Potential roles for this compound in COFs include:
Monomeric Building Block: It could be used as a multitopic amine linker if functionalized with additional amine groups. More realistically, it could be used as a "capping" or functionalizing agent that reacts with a portion of the aldehyde linkers, introducing the oxetane group as a pendant functionality within the COF pores.
Functionalization of Linkers: The compound could be pre-integrated into a larger, geometrically defined monomer before COF synthesis. For example, reacting it with a triformyl aromatic core would create a multifunctional linker where the oxetane groups are systematically arranged throughout the resulting framework.
Post-Synthetic Modification: Similar to MOFs, COFs can be modified after their initial synthesis. A COF built with reactive sites (e.g., hydroxyl groups) could be functionalized with this compound through subsequent chemical reactions. berkeley.edu
The introduction of the oxetane ring would impart a unique chemical character to the COF, potentially enhancing its hydrophilicity, modifying its interaction with guest molecules for separation applications, or providing a site for further chemical transformation.
| Linkage Type | Monomer Functional Groups | Role of Amine | Resulting COF Property | Reference |
| Imine | Aldehyde + Amine | Structural (forms the covalent bond of the framework) | Chemical stability, porosity | berkeley.edumdpi.com |
| Ketoenamine | Aldehyde + Amine (followed by tautomerization) | Structural | High hydrolytic stability | berkeley.edu |
| Benzoxazole | Aldehyde + Amine (followed by oxidative cyclization) | Structural | High stability | berkeley.edu |
| Pendant Group | COF with reactive sites + this compound | Functional (modifies pore environment) | Altered polarity, potential catalytic sites | Hypothetical |
Advanced Material Applications
Integration into Responsive Materials
Responsive materials, or "smart" materials, are designed to undergo significant changes in their physical or chemical properties in response to external stimuli such as pH, temperature, light, or the presence of specific chemicals. irms.org.cn Polymers containing amine functionalities are a cornerstone of pH- and CO2-responsive systems. mdpi.com The basic amine groups can be protonated in acidic conditions or interact with dissolved CO2 (carbonic acid), leading to a change in charge and conformation. mdpi.com This transition can alter the polymer's solubility, causing it to switch from a hydrophobic, collapsed state to a hydrophilic, swollen state. rsc.org
This compound is an ideal building block for such materials.
pH-Responsiveness: The secondary amine group can be reversibly protonated and deprotonated. If this molecule is incorporated as a pendant group on a polymer backbone, changes in pH will alter the electrostatic repulsions along the chain, triggering a conformational change or a solubility transition. rsc.orgresearchgate.net
Temperature-Responsiveness: The N-isopropyl group is the key functional component of poly(N-isopropylacrylamide) (PNIPAM), a famous thermoresponsive polymer. While the behavior of a polymer containing N-isopropyloxetanamine is not identical, the presence of the isopropyl group could contribute to or modulate temperature-sensitive phase separation behavior in aqueous solutions.
Dual-Responsiveness: The combination of the amine and N-isopropyl groups offers the potential for creating dual-responsive materials that react to both pH and temperature, a highly sought-after characteristic for advanced applications like drug delivery and smart coatings. rsc.org
| Stimulus | Responsive Functional Group | Mechanism | Material Application | Reference |
| pH / CO2 | Tertiary or Secondary Amine | Reversible protonation of amine, leading to hydrophilicity change | Smart hydrogels, switchable surfactants, CO2 capture | mdpi.comrsc.org |
| Temperature | N-isopropylacrylamide | Reversible hydration/dehydration below/above LCST | Cell culture substrates, drug delivery | researchgate.net |
| pH and Temp | Tertiary Amine Methacrylate | Combination of protonation and temperature-induced phase transition | Shape-shifting nanoparticles, responsive nanocarriers | rsc.org |
| pH and Temp (Potential) | This compound moiety | Combination of amine protonation and potential thermal response from N-isopropyl group | Hypothetical smart coatings, sensors, actuators | N/A |
Development of Sensors and Molecular Switches
Molecular switches are molecules that can be reversibly shifted between two or more stable states by an external stimulus. uwec.edu This state change is accompanied by a measurable change in properties, such as color (chromism) or fluorescence, making them suitable for use in sensors and molecular-scale devices. Amine groups are frequently used as key components in pH-activated molecular switches. uwec.edu
The operating principle often involves the amine acting as an electron-donating group within a larger π-conjugated system.
"ON" State: In its neutral, deprotonated form (at neutral or high pH), the amine's lone pair of electrons participates in the conjugated system, enabling intramolecular charge transfer (ICT), which often results in fluorescence or a specific color.
"OFF" State: Upon addition of acid, the amine group becomes protonated. The resulting ammonium cation can no longer act as an effective electron donor, which disrupts the ICT process. This "switches off" the fluorescence or changes the absorption spectrum of the molecule. uwec.edu
This compound can be readily integrated into such systems. By attaching it to a fluorophore or chromophore (e.g., a biphenyl (B1667301) system), a new pH sensor could be developed. uwec.edu The oxetane ring could further tune the electronic properties and solubility of the switch, while the isopropyl group provides steric bulk that might influence the molecule's conformation and switching dynamics. The ability to create a three-state switch (e.g., neutral "ON", protonated "OFF", and a second "OFF" state from another chemical reaction) significantly enhances the precision and utility of these molecules as sensors. uwec.edu
Catalytic Applications in Material Science
The amine group in this compound is a functional base, making it a candidate for applications in base catalysis. While homogeneous catalysis using soluble amines is common, there is a strong drive to develop heterogeneous catalysts for ease of separation and recycling. Immobilizing this compound onto a solid support or incorporating it into a porous material like a MOF or COF would create a solid base catalyst.
Amine-functionalized materials have proven effective in catalyzing a range of organic transformations, including:
Transesterification: The conversion of triglycerides to fatty acid methyl esters (biodiesel) can be catalyzed by basic sites. Amine-functionalized MOFs have shown high conversion rates for these reactions. rsc.org
Knoevenagel Condensation: A fundamental carbon-carbon bond-forming reaction that is efficiently catalyzed by basic amines.
Aldol Reactions: The formation of β-hydroxy ketones or aldehydes from carbonyl compounds is another classic base-catalyzed reaction.
Photoredox Catalysis: In some advanced materials, amine moieties can act as both structural components and active catalytic sites. For instance, triarylamine-based coordination polymers can perform photoredox catalysis for C-H functionalization by acting as a hydrogen atom transfer (HAT) agent. nih.govrsc.org
By anchoring this compound to a material, its basic nitrogen atom becomes an accessible active site. The surrounding structure, including the oxetane ring and the solid support, would influence substrate accessibility and selectivity, potentially leading to novel catalytic performance.
| Catalytic Reaction | Role of Amine | Material Platform | Advantage of Heterogenization | Representative Reference |
| Transesterification | Basic active site | Amine-functionalized MOFs | Catalyst recyclability, high conversion | rsc.org |
| Nitrile Reduction | Part of a COF-supported metal complex | POSS-COF hybrid | Selectivity and high yield | mdpi.com |
| C(sp3)–H Arylation | Photoredox and Hydrogen Atom Transfer (HAT) agent | Triarylamine-based Coordination Polymer | Recyclability, high regioselectivity | nih.govrsc.org |
| General Base Catalysis (e.g., Knoevenagel) | Basic active site | This compound immobilized on a solid support | Ease of product separation, catalyst reuse | Hypothetical |
Future Research Directions and Emerging Applications
Exploration of New Synthetic Pathways and Green Methodologies
The synthesis of amines and oxetanes has traditionally relied on multi-step processes that can involve hazardous reagents and generate significant waste. masterorganicchemistry.comlibretexts.org Future research will likely focus on developing more efficient, selective, and environmentally benign methods for the synthesis of N-Isopropyloxetan-3-amine.
Current synthetic approaches to analogous compounds often involve the reaction of an amine with an alkyl halide, a method prone to over-alkylation, or reductive amination. masterorganicchemistry.comrsc.org For this compound, this would typically involve reacting oxetan-3-one with isopropylamine (B41738) under reductive conditions. While effective, these methods present opportunities for improvement in line with the principles of green chemistry. ubc.carsc.org
Future synthetic explorations may include:
Biocatalytic Methods: The use of enzymes, such as transaminases or imine reductases, offers a highly selective and sustainable route to amine synthesis. numberanalytics.com A potential biocatalytic pathway could involve the enzymatic reductive amination of 3-oxetanone (B52913) with isopropylamine, operating under mild conditions and potentially achieving high enantioselectivity if a chiral center is desired. numberanalytics.comresearchgate.net
Catalytic C-H Amination: Direct C-H amination strategies represent a frontier in amine synthesis, offering an atom-economical approach that avoids pre-functionalized starting materials. incatt.nl Research could target the development of catalysts capable of directly coupling an isopropylamine equivalent to the oxetane (B1205548) ring, although this remains a significant challenge.
Flow Chemistry: Continuous flow reactors can offer enhanced control over reaction parameters, improve safety, and facilitate scalability. Applying flow chemistry to the reductive amination process for this compound could lead to higher yields and purity while minimizing reaction times and solvent usage.
Solvent-Free and Renewable Approaches: Investigating solvent-free reaction conditions, for instance by grinding reactants together or using deep eutectic solvents, could significantly reduce the environmental footprint of the synthesis. researchgate.net Furthermore, exploring routes that utilize renewable feedstocks for the synthesis of the oxetane and isopropylamine precursors is a key long-term goal for sustainable production. rsc.org
Table 1: Comparison of Potential Synthetic Methodologies for this compound
| Methodology | Potential Advantages | Potential Challenges |
| Biocatalysis | High selectivity, mild reaction conditions, reduced environmental impact, potential for enantioselectivity. numberanalytics.com | Enzyme stability and cost, substrate scope limitations. |
| Direct C-H Amination | High atom economy, use of simpler starting materials. incatt.nl | Catalyst development, control of regioselectivity and over-reaction. |
| Flow Chemistry | Improved process control, enhanced safety, scalability, higher yields. | Initial setup cost, potential for clogging with solid byproducts. |
| Solvent-Free Synthesis | Reduced solvent waste, potential for lower energy consumption. researchgate.net | Limited to certain reaction types, potential for thermal decomposition. researchgate.net |
Advancements in Mechanistic Understanding and Reaction Control
A deeper understanding of the reaction mechanisms involving this compound is crucial for controlling its reactivity and unlocking its full synthetic potential. The compound's reactivity is dictated by the interplay between the strained four-membered oxetane ring and the nucleophilic secondary amine. researchgate.netchemguide.co.uk
Future research in this area should focus on:
Computational Modeling: Quantum mechanical calculations and molecular dynamics simulations can provide invaluable insights into reaction pathways, transition states, and the conformational preferences of this compound. mdpi.com Such studies could predict the regioselectivity of reactions, for example, whether a reaction occurs at the nitrogen atom or involves the ring-opening of the oxetane.
Kinetics and Mechanistic Studies: Detailed kinetic analysis of reactions involving this compound can help elucidate reaction mechanisms. For instance, understanding the factors that govern nucleophilic substitution at the amine versus Lewis acid-catalyzed ring-opening of the oxetane is critical for selective functionalization.
Selective Functionalization: A key challenge is the development of methods to selectively react at one functional group while leaving the other intact. This could involve the use of protecting groups or the development of catalysts that can differentiate between the two reactive sites. For example, conditions could be optimized for the acylation of the amine without triggering oxetane polymerization. libretexts.org Conversely, selective ring-opening reactions could be developed to generate novel amino alcohol scaffolds. researchgate.net
Integration with Artificial Intelligence and Machine Learning in Chemical Design
Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize chemical synthesis and drug discovery. nih.govmednexus.org For this compound, these technologies can accelerate the design and discovery of new derivatives with tailored properties.
Potential applications of AI and ML include:
De Novo Molecular Design: AI algorithms can generate novel molecular structures based on the this compound scaffold. By defining desired properties (e.g., target binding affinity, solubility, metabolic stability), ML models can suggest new derivatives for synthesis. nih.gov
Property Prediction: Machine learning models can be trained to predict the physicochemical properties (e.g., pKa, logP), biological activity, and potential toxicity of virtual derivatives of this compound before they are synthesized, saving time and resources. mednexus.org
Reaction Prediction and Synthesis Planning: AI tools can predict the outcomes of unknown reactions and devise optimal synthetic routes to target molecules. This can help chemists navigate the complexities of working with bifunctional molecules like this compound. econstor.eu
Table 2: Potential AI/ML Applications in the Development of this compound Derivatives
| Application Area | AI/ML Tool | Potential Outcome |
| Drug Discovery | Deep Learning Neural Networks | Design of novel kinase inhibitors with improved solubility and cell permeability. nih.gov |
| Materials Science | Generative Models | Proposal of new polymer monomers for creating materials with specific thermal or mechanical properties. |
| Process Chemistry | Predictive Analytics | Optimization of reaction conditions (temperature, catalyst, solvent) for the synthesis of derivatives, maximizing yield and minimizing byproducts. nxp.com |
Potential in Unexplored Fields of Chemical Science
While oxetanes are increasingly recognized in medicinal chemistry as valuable motifs for improving compound properties, the full potential of this compound remains largely untapped. nih.govacs.org Its unique combination of a polar, non-classical hydrogen bond acceptor (the oxetane oxygen) and a basic secondary amine suggests applicability in diverse areas beyond traditional drug discovery.
Emerging areas for exploration include:
Functional Materials and Polymers: Amines are fundamental building blocks for various materials, including epoxy resins and polyamides. ijrpr.combritannica.com The this compound could serve as a unique monomer or cross-linking agent. The oxetane ring could impart polarity and thermal stability, while the secondary amine provides a reactive handle for polymerization or functionalization.
Organocatalysis: Chiral amines are widely used as organocatalysts. Future research could explore the synthesis of chiral derivatives of this compound as novel catalysts for asymmetric transformations. The rigid oxetane backbone could provide a well-defined stereochemical environment to control the selectivity of catalytic reactions.
Chemical Probes and Sensors: The amine group can be functionalized with fluorophores or other reporter groups. rsc.org The oxetane moiety could modulate the electronic properties of the probe or improve its water solubility. Such probes could be designed to detect specific analytes or to image biological processes.
19F Magnetic Resonance Imaging (MRI): The development of fluorinated analogues of this compound could lead to new contrast agents for 19F MRI, a non-invasive imaging technique with a high signal-to-noise ratio. rsc.org The unique chemical environment of the oxetane could provide a distinct 19F NMR signal.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-Isopropyloxetan-3-amine, and what key reaction parameters influence yield?
- Methodological Answer : The synthesis typically involves nucleophilic substitution on oxetane derivatives. For example, introducing an isopropylamine group to an oxetane precursor (e.g., 3-oxetanol derivatives) under basic conditions. Key parameters include:
- Reagent selection : Use of reducing agents (e.g., sodium borohydride) or alkylation agents to functionalize the oxetane ring .
- Temperature control : Reactions often proceed optimally at 0–25°C to minimize ring strain-induced side reactions .
- Solvent choice : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilicity and stabilize intermediates .
Q. What spectroscopic techniques are most effective for characterizing this compound, and what spectral markers should researchers prioritize?
- Methodological Answer :
- NMR : Prioritize NMR for oxetane ring protons (δ 4.5–5.0 ppm, multiplet) and isopropyl group protons (δ 1.0–1.5 ppm, doublet) .
- IR : Identify N-H stretches (~3300 cm) and oxetane C-O-C asymmetric vibrations (~980 cm) .
- Mass Spectrometry : Use high-resolution MS to confirm molecular ion peaks (e.g., [M+H] at m/z 130.123) and fragmentation patterns .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Use fume hoods for ventilation .
- Spill Management : Absorb spills with inert material (e.g., vermiculite) and dispose as hazardous waste .
- First Aid : For skin contact, rinse immediately with water for 15 minutes; for inhalation, move to fresh air and seek medical attention .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to minimize byproduct formation during this compound synthesis?
- Methodological Answer :
- Byproduct Analysis : Use LC-MS or GC-MS to identify impurities (e.g., dimerization products from oxetane ring opening).
- Parameter Optimization :
- pH Control : Maintain mildly basic conditions (pH 8–9) to suppress unwanted ring-opening reactions .
- Catalyst Screening : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency .
- Scale-Up Considerations : Gradual reagent addition and temperature ramping reduce exothermic side reactions .
Q. What strategies are employed to resolve contradictory data in the stability analysis of this compound under varying pH conditions?
- Methodological Answer :
- Controlled Stability Studies : Conduct accelerated degradation tests at pH 1–14 (using HCl/NaOH buffers) and analyze via HPLC to track decomposition kinetics .
- Data Reconciliation : Apply multivariate analysis (e.g., PCA) to distinguish pH-dependent degradation pathways (e.g., oxetane ring hydrolysis vs. amine oxidation) .
- Validation : Cross-reference results with computational models (e.g., DFT calculations of bond dissociation energies) .
Q. What computational chemistry approaches are validated for predicting the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer :
- DFT Modeling : Calculate activation energies for ring-opening reactions using software like Gaussian or ORCA. Focus on transition states involving oxetane C-O bond cleavage .
- Molecular Dynamics : Simulate solvent effects (e.g., solvation in THF vs. DMSO) to predict regioselectivity in substitution reactions .
- Benchmarking : Validate predictions against experimental kinetic data (e.g., rate constants from NMR monitoring) .
Q. How does the steric environment of the isopropyl group influence the ring strain and reactivity of the oxetane moiety in this compound?
- Methodological Answer :
- Steric Analysis : Use X-ray crystallography or molecular modeling to measure bond angles and torsional strain in the oxetane ring. Compare with non-substituted oxetane derivatives .
- Reactivity Correlations : Perform kinetic studies to assess how steric hindrance from the isopropyl group affects nucleophilic attack at the oxetane’s electrophilic carbon .
- Thermodynamic Studies : Measure ring-opening enthalpies via DSC to quantify strain energy modifications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
